Ethyl 3,4-Difluorocinnamate
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Overview
Description
Ethyl 3-(3,4-difluorophenyl)acrylate, also known as ethyl 3-(3,4-difluorophenyl)propenoate, is an organic compound with the molecular formula C11H10F2O2. It is a derivative of cinnamic acid, where the phenyl ring is substituted with two fluorine atoms at the 3 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
A common method for preparing ethyl 3-(3,4-difluorophenyl)acrylate involves the reaction of ethyl cinnamate with fluorine gas. This reaction requires a suitable solvent and a base catalyst . Another method involves the use of 3,4-difluorophenylacetylene as a starting material, which undergoes a series of reactions to yield the desired product .
Industrial Production Methods
Industrial production of ethyl 3-(3,4-difluorophenyl)acrylate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,4-difluorophenyl)acrylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 3-(3,4-difluorophenyl)propanoic acid.
Reduction: Formation of ethyl 3-(3,4-difluorophenyl)propanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(3,4-difluorophenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(3,4-difluorophenyl)acrylate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and binding affinity to certain enzymes and receptors. This compound can inhibit or activate specific biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2,4-difluorophenyl)acrylate
- Ethyl 3-(3-bromo-4,5-difluorophenyl)acrylate
- Ethyl 3-(2,4-difluorophenyl)propenoate
Uniqueness
Ethyl 3-(3,4-difluorophenyl)acrylate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The 3,4-difluoro substitution pattern may impart distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H10F2O2 |
---|---|
Molecular Weight |
212.19 g/mol |
IUPAC Name |
ethyl 3-(3,4-difluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H10F2O2/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7H,2H2,1H3 |
InChI Key |
KIKIJDKRTQXILG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
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